molecular formula C17H13ClN2O4 B188095 2-[4-(7-Chloroquinoxalin-2-yl)oxyphenoxy]propanoic acid CAS No. 157435-10-4

2-[4-(7-Chloroquinoxalin-2-yl)oxyphenoxy]propanoic acid

Cat. No. B188095
M. Wt: 344.7 g/mol
InChI Key: NUQZXROIVGBRGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(7-Chloroquinoxalin-2-yl)oxyphenoxy]propanoic acid, also known as CP-690,550, is a chemical compound that has been discovered to have potential applications in scientific research. This compound belongs to the class of Janus kinase (JAK) inhibitors, which are being studied for their ability to modulate immune responses and treat autoimmune diseases.

Mechanism Of Action

2-[4-(7-Chloroquinoxalin-2-yl)oxyphenoxy]propanoic acid works by inhibiting the activity of JAK enzymes, which are involved in the signaling pathways of cytokines and growth factors. JAK enzymes are activated by cytokine receptors, which are present on the surface of immune cells. When a cytokine binds to its receptor, it activates JAK enzymes, which then activate downstream signaling pathways. This leads to the production of inflammatory cytokines and the activation of immune cells.
2-[4-(7-Chloroquinoxalin-2-yl)oxyphenoxy]propanoic acid blocks the activity of JAK enzymes by binding to their catalytic domains. This prevents the activation of downstream signaling pathways and reduces the production of inflammatory cytokines. 2-[4-(7-Chloroquinoxalin-2-yl)oxyphenoxy]propanoic acid has been shown to inhibit the activity of JAK1 and JAK3 enzymes, which are involved in the signaling pathways of several cytokines, including interleukin-2 (IL-2), IL-4, IL-6, IL-7, IL-9, IL-15, and IL-21.

Biochemical And Physiological Effects

2-[4-(7-Chloroquinoxalin-2-yl)oxyphenoxy]propanoic acid has been shown to reduce inflammation and modulate immune responses in several animal models of autoimmune diseases. It has also been shown to reduce the severity of symptoms in patients with rheumatoid arthritis and psoriasis. 2-[4-(7-Chloroquinoxalin-2-yl)oxyphenoxy]propanoic acid has been shown to reduce the production of inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-alpha), IL-6, and interferon-gamma (IFN-gamma). It has also been shown to reduce the activation of immune cells, such as T cells and B cells.

Advantages And Limitations For Lab Experiments

2-[4-(7-Chloroquinoxalin-2-yl)oxyphenoxy]propanoic acid is a potent and selective JAK inhibitor that has been shown to be effective in reducing inflammation and modulating immune responses in animal models and human patients. It has several advantages for lab experiments, including its specificity for JAK enzymes, its ability to reduce the production of multiple cytokines, and its ability to modulate immune responses. However, 2-[4-(7-Chloroquinoxalin-2-yl)oxyphenoxy]propanoic acid also has some limitations, including its potential for off-target effects, its potential for drug-drug interactions, and its potential for toxicity.

Future Directions

2-[4-(7-Chloroquinoxalin-2-yl)oxyphenoxy]propanoic acid is a promising compound that has potential applications in the treatment of autoimmune diseases. Future research should focus on the development of more selective and potent JAK inhibitors, the identification of biomarkers for patient selection and monitoring, and the optimization of dosing regimens. Additionally, future research should investigate the potential applications of JAK inhibitors in other diseases, such as cancer and infectious diseases. Finally, future research should investigate the potential of combination therapies that include JAK inhibitors and other immunomodulatory agents.

Synthesis Methods

The synthesis of 2-[4-(7-Chloroquinoxalin-2-yl)oxyphenoxy]propanoic acid involves several steps. The first step is the synthesis of 7-chloroquinoxaline-2-carbaldehyde, which is then reacted with 4-hydroxyphenol to obtain 4-(7-chloroquinoxalin-2-yl)oxyphenol. This intermediate is then reacted with 2-bromo-2-methylpropionic acid to obtain the final product, 2-[4-(7-Chloroquinoxalin-2-yl)oxyphenoxy]propanoic acid.

Scientific Research Applications

2-[4-(7-Chloroquinoxalin-2-yl)oxyphenoxy]propanoic acid is being studied for its potential applications in the treatment of autoimmune diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It is a JAK inhibitor that works by blocking the activity of JAK enzymes, which are involved in the signaling pathways of cytokines and growth factors. By blocking these pathways, 2-[4-(7-Chloroquinoxalin-2-yl)oxyphenoxy]propanoic acid can reduce inflammation and modulate immune responses.

properties

CAS RN

157435-10-4

Product Name

2-[4-(7-Chloroquinoxalin-2-yl)oxyphenoxy]propanoic acid

Molecular Formula

C17H13ClN2O4

Molecular Weight

344.7 g/mol

IUPAC Name

2-[4-(7-chloroquinoxalin-2-yl)oxyphenoxy]propanoic acid

InChI

InChI=1S/C17H13ClN2O4/c1-10(17(21)22)23-12-3-5-13(6-4-12)24-16-9-19-14-7-2-11(18)8-15(14)20-16/h2-10H,1H3,(H,21,22)

InChI Key

NUQZXROIVGBRGR-UHFFFAOYSA-N

SMILES

CC(C(=O)O)OC1=CC=C(C=C1)OC2=CN=C3C=CC(=CC3=N2)Cl

Canonical SMILES

CC(C(=O)O)OC1=CC=C(C=C1)OC2=CN=C3C=CC(=CC3=N2)Cl

Other CAS RN

157542-92-2
157435-10-4

synonyms

NSC-697887

Origin of Product

United States

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